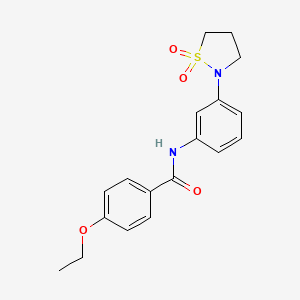

![molecular formula C21H17N3O2 B2844297 2-naphthalen-1-yl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide CAS No. 899745-60-9](/img/structure/B2844297.png)

2-naphthalen-1-yl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

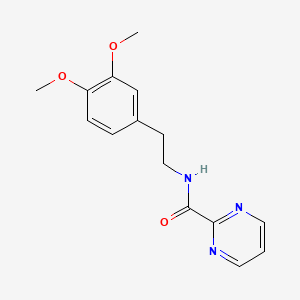

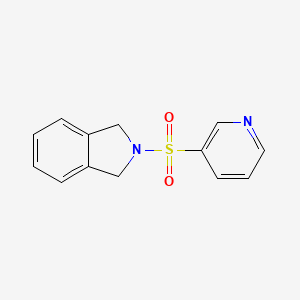

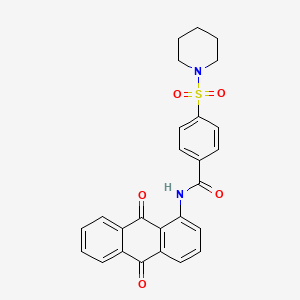

2-naphthalen-1-yl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide, also known as PMAA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of drug discovery. This compound belongs to the class of phthalazinone derivatives and is known to exhibit promising biological activities.

Applications De Recherche Scientifique

Antiviral Activity

Naphthalene derivatives have been synthesized and evaluated for their antiviral activities. For instance, a series of naphthalene-based compounds were designed to target HIV, showcasing potent inhibitory effects against HIV-1 in vitro. These compounds indicate a promising direction for developing new antiviral agents, highlighting the potential of naphthalene derivatives in medicinal chemistry and antiviral drug development (Hamad et al., 2010).

Catalysis and Organic Synthesis

Naphthalene derivatives have been used as intermediates in organic synthesis, demonstrating high efficiency under certain conditions. For example, the use of nano magnetite (Fe3O4) as a catalyst for synthesizing naphthalene-based compounds under ultrasound irradiation has shown clean methodologies, easy workup procedures, and high yields. This underscores the utility of naphthalene derivatives in facilitating organic reactions, potentially leading to novel compounds and materials (Mokhtary & Torabi, 2017).

Antimicrobial Activity

The antimicrobial properties of naphthalene derivatives have been explored, with several compounds exhibiting activity against various bacterial and fungal strains. This suggests their potential application in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (Sridhara et al., 2010).

Anticancer Activity

Research into naphthalene derivatives has also extended into the field of oncology, where certain compounds have been synthesized and evaluated for their anticancer properties. Preliminary studies suggest that some naphthalene-based compounds may possess activity against cancer cell lines, providing a basis for further exploration in cancer therapy (Salahuddin et al., 2014).

Environmental Science

In environmental science, naphthalene derivatives have been studied for their role in the formation of secondary organic aerosol (SOA) during haze events, contributing to our understanding of air pollution dynamics and potentially guiding pollution control strategies (Huang et al., 2019).

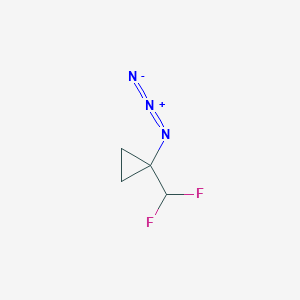

Mécanisme D'action

Target of Action

Similar compounds have been found to be involved in cu-catalyzed aryl amination .

Mode of Action

It’s known that similar compounds can form extremely stable triazole bonds between two molecules via a dipolar cycloaddition .

Biochemical Pathways

Compounds with similar structures have been found to be involved in the copper (i)-catalyzed alkyne–azide cycloaddition reaction (cuaac) .

Result of Action

Similar compounds have been synthesized with high yield and regioselectivity .

Propriétés

IUPAC Name |

2-naphthalen-1-yl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c25-20(12-15-8-5-7-14-6-1-2-9-16(14)15)22-13-19-17-10-3-4-11-18(17)21(26)24-23-19/h1-11H,12-13H2,(H,22,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCVFBNKUOMJHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=NNC(=O)C4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-naphthalen-1-yl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

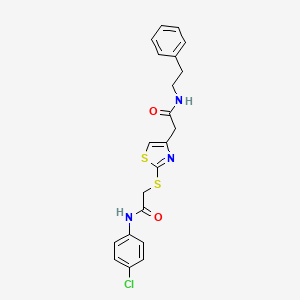

![1-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2844218.png)

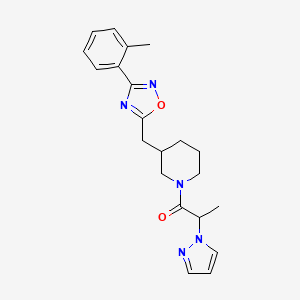

![N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide](/img/structure/B2844221.png)

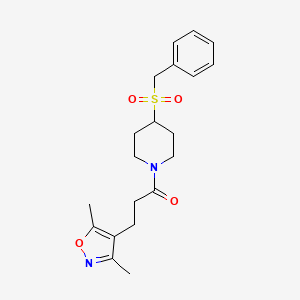

![N-[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]-2-(methylamino)acetamide hydrochloride](/img/structure/B2844227.png)

![1-[4-Hydroxy-3-(2-hydroxy-3-methoxy-5-propanoylphenyl)-5-methoxyphenyl]propan-1-one](/img/structure/B2844232.png)